N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
CAS No.: 941930-13-8
Cat. No.: VC6754143
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941930-13-8 |
|---|---|
| Molecular Formula | C20H18ClN3O3 |
| Molecular Weight | 383.83 |
| IUPAC Name | N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O3/c1-2-27-15-9-7-14(8-10-15)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21/h3-12H,2,13H2,1H3,(H,22,25) |
| Standard InChI Key | ZQDJKXQTZUBLCL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, delineates its core structure:
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Pyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 3 with a 4-ethoxyphenyl group.
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Acetamide linker: A -CH₂-C(=O)-NH- group bridging the pyridazine’s N1 and the 2-chlorophenyl substituent.
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Substituents:
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4-Ethoxyphenyl: A phenyl ring with an ethoxy (-OCH₂CH₃) group at the para position.
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2-Chlorophenyl: A chlorinated phenyl ring at the amide nitrogen.
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Key bond lengths and angles can be inferred from crystallographic data of structurally similar pyridazine derivatives. For example, in 2-[4-(2-chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide, the pyridazine ring exhibits planarity with C-N bond lengths of 1.33–1.37 Å and C-O carbonyl bonds of 1.23 Å . The ethoxy group’s rotational freedom may influence conformational stability, while the chloro substituent’s electronegativity could modulate electronic interactions.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 941930-13-8 |
| Molecular Formula | C₂₀H₁₈ClN₃O₃ |
| Molecular Weight | 383.83 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Donors | 2 (amide NH, pyridazine NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyridazine O, ethoxy O) |
Synthesis and Mechanistic Pathways
Synthetic Routes
The synthesis of N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide likely follows a multi-step protocol analogous to related pyridazine derivatives:
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Pyridazine Ring Formation:
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Condensation of a 1,4-diketone (e.g., 4-ethoxyphenylglyoxal) with hydrazine derivatives to form the dihydropyridazine core.
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Cyclization under acidic or basic conditions, as demonstrated in the synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide.
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Acetamide Introduction:
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Alkylation of the pyridazine’s N1 position with chloroacetamide precursors.
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Coupling reactions, such as nucleophilic acyl substitution between 2-chloro-N-(2-chlorophenyl)acetamide and the pyridazine intermediate.
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Functionalization:
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Etherification to introduce the 4-ethoxyphenyl group, potentially via Ullmann coupling or nucleophilic aromatic substitution.
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Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | Cyclization to dihydropyridazine |
| 2 | K₂CO₃, DMF, 80°C | N-alkylation |
| 3 | CuI, phenanthroline, K₃PO₄, toluene, 110°C | Ethoxy group introduction |
Physicochemical and Spectral Properties
Spectroscopic Characterization
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NMR Spectroscopy:
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Mass Spectrometry:
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ESI-MS likely shows a molecular ion peak at m/z 383.83 (M+H)⁺, with fragmentation patterns corresponding to loss of the ethoxy group (-45 Da) and chlorophenyl moiety (-111 Da).
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Solubility and Stability
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Solubility: Poor aqueous solubility (estimated logP ~3.2) due to hydrophobic aryl groups. Soluble in DMSO, DMF, and dichloromethane.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the amide and ethoxy groups.
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Effects
Pyridazine derivatives exhibit diverse bioactivities, including:
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Anti-inflammatory Action: Inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, as seen in compounds with substituted aryl groups.
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Antimicrobial Activity: Disruption of microbial cell membranes via hydrophobic interactions, enhanced by the chlorophenyl moiety.
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Kinase Inhibition: Potential ATP-binding site competition in kinases due to the planar pyridazine core .
The 4-ethoxyphenyl group may enhance blood-brain barrier penetration, while the chloro substituent could improve target binding affinity through halogen bonding .
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